molecular formula C21H28N2O3S B2621194 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 954249-51-5

3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No. B2621194
CAS RN: 954249-51-5
M. Wt: 388.53
InChI Key: HUPJDXINTAHRPF-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, also known as DMPB, is a sulfonamide-based compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. In cancer treatment, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In neurological disorders, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In infectious diseases, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been found to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been found to have various biochemical and physiological effects. In cancer treatment, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been found to induce apoptosis, inhibit angiogenesis, and inhibit MMP activity. In neurological disorders, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been found to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been found to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and use in various assays. However, one of the limitations of using 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is its potential toxicity, which requires careful handling and dosing.

Future Directions

There are several future directions for the study of 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide. In cancer treatment, future studies could focus on the development of 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide-based therapies for specific types of cancer. In neurological disorders, future studies could focus on the development of 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, future studies could focus on the development of 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide-based therapies for drug-resistant bacteria and fungi.
Conclusion:
In conclusion, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a sulfonamide-based compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide as a therapeutic agent.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-(2-phenylmorpholino)propylamine in the presence of a base. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been studied in various scientific research fields, including cancer treatment, neurological disorders, and infectious diseases. In cancer treatment, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been studied for its potential neuroprotective effects. It has been found to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been studied for its potential antibacterial and antifungal activities.

properties

IUPAC Name

3,4-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-17-9-10-20(15-18(17)2)27(24,25)22-11-6-12-23-13-14-26-21(16-23)19-7-4-3-5-8-19/h3-5,7-10,15,21-22H,6,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPJDXINTAHRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

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